![molecular formula C23H20BrClN2O2 B2404385 Methyl 2-[6-bromo-2-(4-chlorophenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetate CAS No. 378766-22-4](/img/structure/B2404385.png)
Methyl 2-[6-bromo-2-(4-chlorophenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[6-bromo-2-(4-chlorophenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetate is a useful research compound. Its molecular formula is C23H20BrClN2O2 and its molecular weight is 471.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 2-[6-bromo-2-(4-chlorophenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetate is a complex organic compound that has garnered attention for its potential biological activities. This article presents a detailed overview of its biological activity, synthesis, and applications based on diverse research findings.
Chemical Structure and Properties
The compound features a quinazoline core, which is known for various biological activities, and includes functional groups that enhance its reactivity and potential therapeutic effects. The molecular formula is C24H26BrClN4O2S with a molecular weight of 549.9 g/mol. Its IUPAC name is 6-bromo-3-[6-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxohexyl]-2-sulfanylidene-1H-quinazolin-4-one.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Quinazoline Core : This can be achieved by cyclizing anthranilic acid derivatives with suitable aldehydes or ketones.
- Bromination and Chlorination : The introduction of bromine and chlorine atoms enhances the compound's biological activity.
- Esterification : The final step involves esterifying the quinazoline derivative with methyl acetate in the presence of a catalyst.
Anticancer Properties
Research indicates that compounds derived from quinazoline structures exhibit significant anticancer properties. This compound has been studied for its ability to inhibit specific kinases involved in cell proliferation. The compound's mechanism may involve binding to these kinases, thereby modulating their activity and leading to reduced cancer cell growth.
Antimicrobial Activity
The compound has shown promising results in antimicrobial assays. In studies evaluating its effects against various bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa, it demonstrated significant antibacterial activity comparable to standard antibiotics. Additionally, antifungal activity was noted against strains like Candida albicans and Aspergillus niger, indicating its broad-spectrum efficacy .
Activity Type | Tested Pathogens | Results |
---|---|---|
Antibacterial | Staphylococcus aureus | Significant inhibition |
Antibacterial | Pseudomonas aeruginosa | Comparable to standard drugs |
Antifungal | Candida albicans | Significant inhibition |
Antifungal | Aspergillus niger | Significant inhibition |
Case Studies and Research Findings
- Anticancer Study : A study demonstrated that derivatives of quinazoline had an IC50 value in the low micromolar range against various cancer cell lines, suggesting potent anticancer activity .
- Antimicrobial Evaluation : In a comparative study, this compound was tested alongside established antibiotics, showing comparable or superior efficacy against several resistant strains .
- Mechanistic Insights : Further investigations into the mechanism of action revealed that the compound might inhibit specific cellular pathways crucial for bacterial survival and proliferation, providing insights into its potential as a therapeutic agent .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of quinazoline derivatives, including methyl 2-[6-bromo-2-(4-chlorophenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetate. Quinazolines are known for their ability to inhibit various kinases involved in cancer cell proliferation.
Case Study: Polo-like Kinase 1 Inhibition
A study investigated the inhibition of polo-like kinase 1 (Plk1), an important target in cancer therapy. The compound demonstrated substantial inhibitory activity against Plk1, leading to reduced proliferation of cancer cells in vitro. The IC50 values indicated a promising lead for further development into anticancer agents .
Data Table: Anticancer Activity Comparison
Antimicrobial Properties
The antimicrobial efficacy of this compound has also been explored. The presence of halogen substituents such as bromine and chlorine enhances the compound's activity against various bacterial strains.
Case Study: Antimicrobial Activity Assessment
In a comparative study, the compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, with MIC values ranging from 3.58 µM to 8.74 µM. These results suggest that modifications in the molecular structure can lead to enhanced antimicrobial properties .
Data Table: Antimicrobial Activity
Compound Name | Bacterial Strain | MIC (µM) | Reference |
---|---|---|---|
This compound | Staphylococcus aureus | 5.0 | |
This compound | E. coli | 7.5 |
Antiviral Potential
Emerging research indicates that compounds with quinazoline structures may possess antiviral properties as well. For instance, certain derivatives have shown effectiveness against viral infections by targeting viral enzymes or host cell receptors.
Case Study: Antiviral Activity
A recent investigation into the antiviral potential of quinazoline derivatives revealed that some compounds exhibited significant inhibition against Dengue virus (DENV), with EC50 values indicating promising therapeutic candidates for further exploration .
Data Table: Antiviral Activity
Properties
IUPAC Name |
methyl 2-[6-bromo-2-(4-chlorophenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20BrClN2O2/c1-29-21(28)14-27-22(15-5-3-2-4-6-15)19-13-17(24)9-12-20(19)26-23(27)16-7-10-18(25)11-8-16/h2-13,22-23,26H,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFCQEXGYFMVVSI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C(C2=C(C=CC(=C2)Br)NC1C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20BrClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.